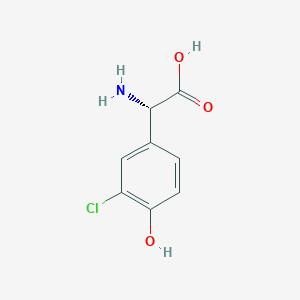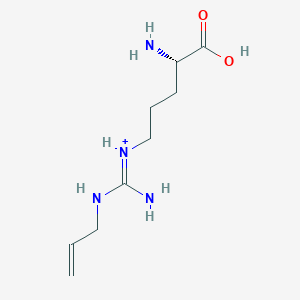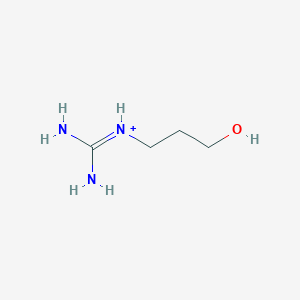![molecular formula C6H9ClN2O6P2 B10759700 [(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid CAS No. 70010-82-1](/img/structure/B10759700.png)
[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are widely known for their role in inhibiting bone resorption, making them valuable in the treatment of various bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate typically involves the reaction of 5-chloro-2-aminopyridine with methylene bisphosphonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used as a reagent in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential therapeutic applications.
Industry
In the industrial sector, [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is used in the production of materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This results in a decrease in bone turnover and an increase in bone density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its high potency and effectiveness in inhibiting bone resorption.
Ibandronate: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Uniqueness
[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate is unique due to its specific chemical structure, which allows for targeted interactions with bone tissue. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
70010-82-1 |
|---|---|
Molecular Formula |
C6H9ClN2O6P2 |
Molecular Weight |
302.54 g/mol |
IUPAC Name |
[[(5-chloropyridin-2-yl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H9ClN2O6P2/c7-4-1-2-5(8-3-4)9-6(16(10,11)12)17(13,14)15/h1-3,6H,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
BNMYZGAZFGNKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)
![2-Phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10759638.png)

![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
![N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide](/img/structure/B10759654.png)




![2-{[Formyl(hydroxy)amino]methyl}-4-methylpentanoic acid](/img/structure/B10759685.png)
![5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine](/img/structure/B10759686.png)

![Hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B10759711.png)

